
4-Chloro-3-methanehydrazonoylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-methanehydrazonoylquinoline is a chemical compound with the linear formula C10H8ClN3 . It has a molecular weight of 205.65 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 4-Chloro-3-methanehydrazonoylquinoline is 1S/C10H8ClN3/c11-10-7(6-14-12)5-13-9-4-2-1-3-8(9)10/h1-6H,12H2/b14-6+ . This indicates the presence of a quinoline ring with a chlorine atom and a methanehydrazonoyl group attached to it .Physical And Chemical Properties Analysis
4-Chloro-3-methanehydrazonoylquinoline is a solid compound with a molecular weight of 205.65 . It has a linear formula of C10H8ClN3 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources.Aplicaciones Científicas De Investigación
Polymerization and Materials Science
One study explored the polymerization of bis[4-bis(2,3-epoxypropyl)aminophenyl]methane, revealing a new type of curing process that results in the formation of compounds containing the 3-hydroxy-1,2,3,4-tetrahydroquinoline moiety. This process is significant for understanding the polymerization behavior of compounds related to 4-Chloro-3-methanehydrazonoylquinoline and opens new pathways for creating advanced materials with specific properties (Costes, Reyx, & Platzer, 1989).
Medicinal Chemistry and Drug Design
A study on the microwave-assisted synthesis of biquinoline compounds catalyzed by DMAP (4-(N,N-dimethylamino) pyridine) demonstrated the rapid production of new compounds with potential biological activities. This research highlights the versatility of quinoline derivatives in synthesizing biologically active molecules, which could lead to the development of new therapeutic agents (Nirmal, Patel, & Patel, 2009).
Catalysis and Chemical Reactions
Research on methane generation from CO2 with a molecular rhenium catalyst has provided insights into the conversion of carbon dioxide into valuable products like methane. The study of rhenium tricarbonyl complexes coordinated by quinoline-derived ligands reveals potential pathways for CO2 reduction, illustrating the broader applicability of quinoline derivatives in catalysis and environmental chemistry (Nganga et al., 2021).
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Propiedades
IUPAC Name |
(E)-(4-chloroquinolin-3-yl)methylidenehydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-10-7(6-14-12)5-13-9-4-2-1-3-8(9)10/h1-6H,12H2/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJKRDBEFQZFOZ-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C=NN)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)/C=N/N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2755379.png)

![9-(4-bromophenyl)-3-isopentyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2755382.png)
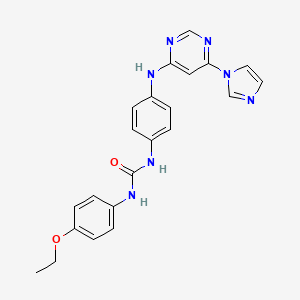
![4-[(1-Cyanoethyl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2755388.png)
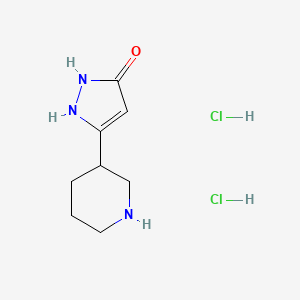

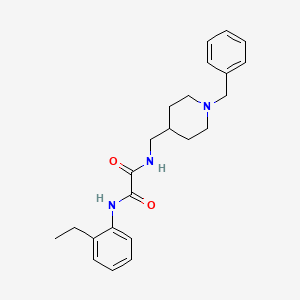
![9-methyl-2-(4-methylpiperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2755396.png)
![N-[4-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B2755397.png)
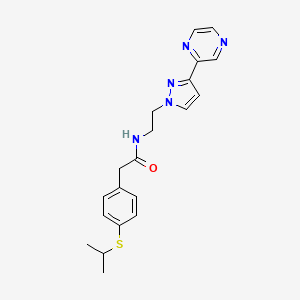
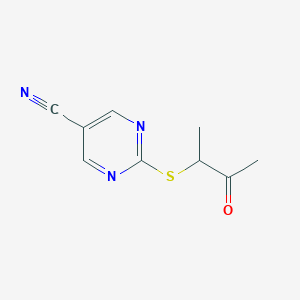
![2-((3,6-Dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2755400.png)